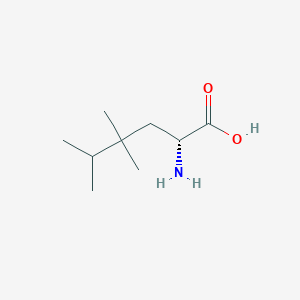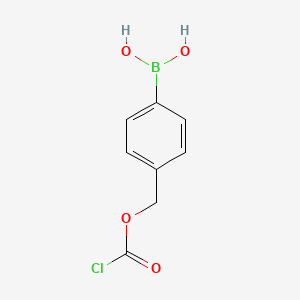
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorocarbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) and methanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used to develop boron-containing drugs and diagnostic agents. Its unique properties allow for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid moiety to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorocarbonyl group can also participate in various substitution reactions, depending on the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic Acid: Similar structure but with a methoxycarbonyl group instead of a chlorocarbonyl group.
4-Ethoxycarbonylphenylboronic Acid: Contains an ethoxycarbonyl group.
[4-(Chlorocarbonyl)phenyl]boronic Acid: Lacks the oxy-methyl linkage.
Uniqueness
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a chlorocarbonyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C8H8BClO4 |
|---|---|
Poids moléculaire |
214.41 g/mol |
Nom IUPAC |
[4-(carbonochloridoyloxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BClO4/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2 |
Clé InChI |
HKDDJRBMLRCZQA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)COC(=O)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)


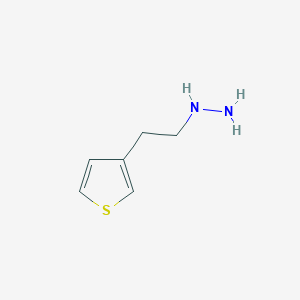
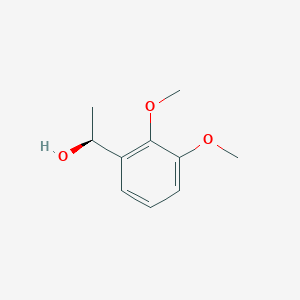

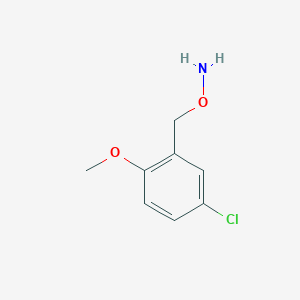
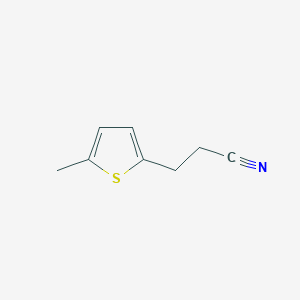
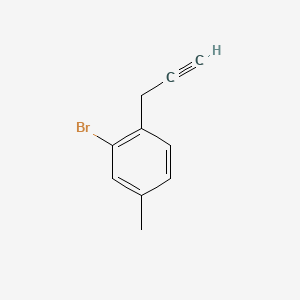
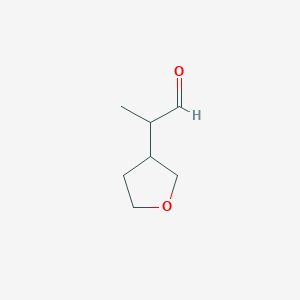
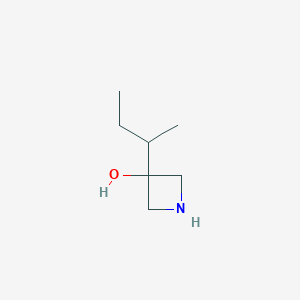
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
